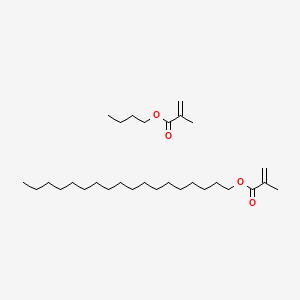
Butyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-methylprop-2-enoate: and octadecyl 2-methylprop-2-enoate are esters derived from 2-methylprop-2-enoic acid, commonly known as methacrylic acid. These compounds are used in various industrial applications due to their unique chemical properties. Butyl 2-methylprop-2-enoate is often utilized in the production of polymers and resins, while octadecyl 2-methylprop-2-enoate finds applications in surface coatings and lubricants .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Butyl 2-methylprop-2-enoate: This compound is typically synthesized through the esterification of methacrylic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid, and the mixture is heated under reflux conditions to facilitate the reaction.
Octadecyl 2-methylprop-2-enoate: This ester is prepared by reacting methacrylic acid with octadecanol. .
Industrial Production Methods: Industrial production of these esters involves large-scale esterification processes using continuous reactors. The reactants are continuously fed into the reactor, and the products are continuously removed, allowing for efficient and high-yield production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Both butyl 2-methylprop-2-enoate and octadecyl 2-methylprop-2-enoate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: These esters can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The esters can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters
Scientific Research Applications
Chemistry: : These esters are used as monomers in the synthesis of polymers and copolymers. They are also employed as intermediates in organic synthesis .
Biology: : In biological research, these compounds are used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling .
Medicine: : These esters are explored for their potential use in drug delivery systems due to their ability to form biocompatible and biodegradable polymers .
Industry: : Butyl 2-methylprop-2-enoate is used in the production of adhesives, coatings, and sealants. Octadecyl 2-methylprop-2-enoate is used in lubricants and surface treatments to provide hydrophobic properties .
Mechanism of Action
The mechanism of action of these esters involves their ability to undergo polymerization reactions. The double bond in the methacrylate group allows for radical polymerization, leading to the formation of high-molecular-weight polymers. These polymers can interact with various molecular targets, such as proteins and cell membranes, depending on their application .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylprop-2-enoate: Similar in structure but with a shorter alkyl chain.
Ethyl 2-methylprop-2-enoate: Another ester with a different alkyl group.
Dodecyl 2-methylprop-2-enoate: Similar to octadecyl 2-methylprop-2-enoate but with a shorter alkyl chain
Uniqueness
Butyl 2-methylprop-2-enoate: Offers a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.
Octadecyl 2-methylprop-2-enoate: Provides excellent hydrophobic properties due to its long alkyl chain, making it ideal for surface treatments and lubricants
Properties
CAS No. |
60322-47-6 |
|---|---|
Molecular Formula |
C30H56O4 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
butyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2.C8H14O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-4-5-6-10-8(9)7(2)3/h2,4-20H2,1,3H3;2,4-6H2,1,3H3 |
InChI Key |
HULIFGOUJSAEPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCOC(=O)C(=C)C |
Related CAS |
60322-47-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















